2(3H)-Oxazolone, 3,4,5-triphenyl-
Description
Historical Context and Initial Chemical Characterization of Oxazolone (B7731731) Derivatives
The exploration of oxazolone chemistry dates back to the late 19th century. biointerfaceresearch.comresearchgate.net The Erlenmeyer-Plöchl azlactone synthesis, first described in 1893, provided a foundational method for synthesizing these heterocyclic compounds. biointerfaceresearch.com This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride. biointerfaceresearch.comcrpsonline.com Early research focused on the synthesis and reactivity of various oxazolone derivatives, establishing their utility as intermediates in the preparation of amino acids and peptides. biointerfaceresearch.comsphinxsai.com The initial characterization of these compounds relied on classical methods of chemical analysis and determination of physical properties. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy later became instrumental in elucidating their structures. crpsonline.comijceronline.com
Oxazolones, also known as azlactones, are keto-derivatives of oxazolines and exist in five isomeric forms depending on the position of the carbonyl group and double bonds. biointerfaceresearch.com Among these, 5(4H)-oxazolones have been extensively studied. biointerfaceresearch.comresearchgate.net
Importance of the 2(3H)-Oxazolone Heterocyclic System in Organic Synthesis
The 2(3H)-oxazolone heterocyclic system is a versatile scaffold in organic synthesis. benthamdirect.com Its derivatives serve as crucial intermediates in the synthesis of a wide array of organic molecules, including amino acids, peptides, and various alkaloids. biointerfaceresearch.comsphinxsai.combenthamdirect.com The reactivity of the oxazolone ring, with its multiple functional sites, allows for a variety of chemical transformations. benthamdirect.com These include N- and O- alkylations, acylations, and cycloaddition reactions. benthamdirect.com The C2 and C4 positions of the oxazolone ring are particularly important for their reactivity and influence on the biological activities of their derivatives. sphinxsai.com
The versatility of oxazolones stems from their numerous reactive sites, which allows for diverse chemical modifications. nih.gov They are recognized as efficient pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. nih.gov
Specific Focus on 3,4,5-Triphenyl Substitution: A Unique Research Paradigm
The presence of three phenyl groups on the 2(3H)-oxazolone core in 2(3H)-Oxazolone, 3,4,5-triphenyl- introduces unique steric and electronic properties to the molecule. This specific substitution pattern influences the compound's reactivity, stability, and potential applications, making it a distinct subject of research. While the broader class of oxazolone derivatives has been widely investigated for various applications, the specific characteristics imparted by the triphenyl substitution warrant a focused examination.
Below is a table summarizing the key properties of the core compound:
| Property | Value |
| Chemical Formula | C21H15NO2 |
| Molar Mass | 313.35 g/mol |
| IUPAC Name | 3,4,5-triphenyl-1,3-oxazol-2(3H)-one |
This data is based on the general structure and may vary slightly based on specific experimental conditions.
Structure
3D Structure
Properties
CAS No. |
6652-42-2 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3,4,5-triphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C21H15NO2/c23-21-22(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(24-21)17-12-6-2-7-13-17/h1-15H |
InChI Key |
OOIRRIVSRGZVHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 3h Oxazolone, 3,4,5 Triphenyl and Analogues
Classical Approaches to the 2(3H)-Oxazolone Core Synthesis
Traditional methods for constructing the 2(3H)-oxazolone core have been well-established and widely employed. These approaches often involve condensation or ring-closing reactions of readily available starting materials.
Erlenmeyer-Plöchl and Related Condensation Reactions
The Erlenmeyer-Plöchl reaction is a cornerstone in the synthesis of oxazolones, particularly 4-substituted derivatives. sci-hub.se This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride and a weak base like sodium acetate. sci-hub.sechemeurope.com The acetic anhydride serves as both a dehydrating agent and a cyclizing agent, leading to the formation of the oxazolone (B7731731) ring. wikipedia.org For instance, the reaction of hippuric acid with benzaldehyde in the presence of acetic anhydride and sodium acetate yields 2-phenyl-4-benzylidene-5(4H)-oxazolone.
The general mechanism involves the formation of an azlactone intermediate from the N-acylglycine, which then undergoes condensation with the carbonyl compound. wikipedia.org Various modifications to the classical Erlenmeyer-Plöchl reaction have been developed to improve yields and expand the substrate scope. These include the use of different catalysts such as zinc oxide, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, as well as the application of microwave irradiation to accelerate the reaction. sphinxsai.com
| Reactants | Catalyst/Conditions | Product | Reference |
| Hippuric acid, Benzaldehyde | Acetic anhydride, Sodium acetate | 2-phenyl-4-benzylidene-5(4H)-oxazolone | |
| N-acylglycine, Aldehyde/Ketone | Acetic anhydride, Weak base | 4-substituted-2-phenyloxazol-5(4H)-one | sci-hub.se |
| Hippuric acid, Aromatic aldehydes | ZnO, Acetic anhydride | 4-arylmethylidene-2-aryl-5(4H)-oxazolones | sphinxsai.com |
Ring-Closing Reactions Involving Isocyanates and Related Precursors
Another classical approach to the 2(3H)-oxazolone core involves intramolecular cyclization reactions of precursors containing an isocyanate or a related functional group. The use of blocked or masked N-isocyanate precursors allows for the formation of indazolones through Friedel-Crafts cyclization, a method that can be adapted for oxazolone synthesis. organic-chemistry.org This strategy offers a safer alternative to the use of potentially hazardous reagents like carbamoyl azides. organic-chemistry.org
Palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates provides a route to 4-halo-oxazolones. organic-chemistry.org These halogenated oxazolones can then serve as versatile intermediates for further functionalization through cross-coupling reactions. organic-chemistry.org
Advanced Synthetic Strategies for 3,4,5-Triphenyl-2(3H)-Oxazolone
More contemporary methods have been developed to afford greater efficiency, milder reaction conditions, and access to a wider range of substituted oxazolones, including the target compound, 3,4,5-triphenyl-2(3H)-oxazolone.
Catalyst-Free Methodologies
Recent advancements have led to the development of catalyst-free synthetic routes to 2(3H)-oxazolones. One such method involves a tandem rearrangement/aziridination/ring-expansion reaction between readily available diazo compounds and sulfilimines. rsc.org This approach is notable for its operational simplicity and avoidance of metal catalysts, which can be advantageous in terms of cost and environmental impact. rsc.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrhhz.net A one-pot, three-component synthesis of 2,4,5-triaryl-2,4-dihydro-3H-1,2,4-triazol-3-ones has been reported, which showcases the potential of MCRs in synthesizing highly substituted heterocyclic systems. rhhz.net A similar multicomponent strategy can be envisioned for the synthesis of 3,4,5-triphenyl-2(3H)-oxazolone.
A mechanochemical approach has been developed for the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. nih.govresearchgate.net This solvent-free grinding technique involves the reaction of glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate in the presence of a few drops of acetic anhydride. nih.govresearchgate.net This green chemistry approach offers advantages such as operational simplicity, high atom economy, and environmental friendliness. nih.gov
| Starting Materials | Conditions | Product | Reference |
| Glycine, Benzoyl chloride, Aromatic aldehyde, Fused sodium acetate | Mechanochemical grinding, Acetic anhydride (drops) | 4-arylidene-2-phenyl-5(4H)-oxazolones | nih.govresearchgate.net |
| Phenylhydrazines, Benzaldehydes, Phenyl isocyanates | Microwave irradiation, Solvent-free | 2,4,5-triaryl-2,4-dihydro-3H-1,2,4-triazol-3-ones | rhhz.net |
Regioselectivity and Stereoselectivity Considerations in Oxazolone Formation
The formation of oxazolones, particularly when multiple reactive sites are present in the starting materials, raises important considerations of regioselectivity and stereoselectivity.
Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical factor in the synthesis of unsymmetrically substituted oxazolones. For instance, in the reaction of a ketose with phenylhydrazine (B124118) to form an osazone, the reaction proceeds at specific carbon atoms, demonstrating regioselectivity. sciepub.com While this example pertains to a different reaction, the principles of controlling reactivity at specific sites are transferable to oxazolone synthesis. The regioselectivity in such reactions can be influenced by factors like the relative acidity of adjacent protons and the potential for hydrogen bonding to direct the reaction to a specific site. sciepub.com
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect, especially when chiral centers are present or created during the reaction. The stereochemical outcome of cycloaddition reactions, for example, can be influenced by factors such as ring strain in the dipolarophile. researchgate.net In the context of oxazolone chemistry, stereoselective interactions between a chiral oxazolone and amino acids have been observed, demonstrating a preference for reactants of the same chirality. nih.gov Phosphine-catalyzed regiodivergent enantioselective additions of oxazolones to 2,3-butadienoates have been developed, where the choice of substituents on the oxazolone dictates the regioselectivity of the addition, leading to either C-2 or C-4 selective products with high enantioselectivity. acs.org
| Reaction Type | Key Factors | Outcome | Reference |
| Osazone Formation | Relative acidity of protons, Hydrogen bonding | Regioselective reaction at specific carbon atoms | sciepub.com |
| Cycloaddition Reactions | Ring strain | Stereoselective formation of one diastereomer | researchgate.net |
| Peptide Chain Extension | Chirality of oxazolone and amino acid | Stereoselective reaction with amino acids of the same chirality | nih.gov |
| Phosphine-Catalyzed γ-Addition | Substituents on oxazolone | Regiodivergent and enantioselective C-2 or C-4 addition | acs.org |
Green Chemistry Principles and Sustainable Synthetic Routes
The pursuit of sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds, including the oxazolone core structure. While specific green synthetic routes for 2(3H)-Oxazolone, 3,4,5-triphenyl- are not extensively detailed in dedicated literature, the methodologies developed for analogous oxazolones provide a clear framework for its potential sustainable production. These methods focus on reducing waste, minimizing energy consumption, and utilizing less hazardous substances through innovative catalytic systems and alternative energy sources.
The classic Erlenmeyer-Plöchl reaction, a cornerstone for synthesizing unsaturated 5(4H)-oxazolones, has been a primary target for green modifications. acs.org This reaction traditionally involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride and a stoichiometric amount of sodium acetate. Green approaches have sought to improve this process by introducing catalytic alternatives, solvent-free conditions, and non-conventional energy inputs such as microwave and ultrasound irradiation. researchgate.netbiointerfaceresearch.comsci-hub.se
Catalytic Innovations: A key aspect of greening the synthesis of oxazolones is the replacement of stoichiometric reagents with catalytic alternatives. Various catalysts have been successfully employed to promote the Erlenmeyer-Plochl reaction, leading to higher efficiency and easier product isolation. For instance, basic ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been shown to effectively catalyze the reaction of hippuric acid with various aldehydes in the absence of a solvent, offering good yields and the potential for catalyst recycling. Other notable catalytic systems include bismuth(III) acetate, calcium acetate, and ytterbium(III) triflate, which can drive the reaction under milder conditions. acs.orgresearchgate.net
Solvent-Free and Alternative Solvent Systems: Eliminating volatile organic solvents is a primary goal of green chemistry. Many modern protocols for oxazolone synthesis are performed under solvent-free conditions, often with the aid of grinding or microwave irradiation. biointerfaceresearch.comresearchgate.net These methods not only reduce environmental impact but also can lead to shorter reaction times and simplified workup procedures. researchgate.net When a solvent is necessary, the focus shifts to environmentally benign options. For example, replacing hazardous solvents like chloroform with greener alternatives such as 2-methyltetrahydrofuran, which is derived from renewable resources like corncobs, has been demonstrated in the synthesis of hippuric acid derivatives, key precursors for oxazolones. acs.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. biointerfaceresearch.comnih.gov In the context of oxazolone synthesis, microwave-assisted protocols have been developed for the Erlenmeyer-Plöchl reaction, often under solvent-free conditions. biointerfaceresearch.com For example, the reaction of hippuric acid and aryl aldehydes in acetic anhydride can be completed in 4-5 minutes with good yields without any catalyst under microwave irradiation. biointerfaceresearch.com This efficiency minimizes energy consumption and the potential for side-product formation.
Interactive Table: Microwave-Assisted Synthesis of Oxazolone Analogues
| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Hippuric acid, Aryl aldehyde | Acetic anhydride, MW (2450 MHz) | 4-5 min | 70-75 | biointerfaceresearch.com |
| Hippuric acid, Aldehyde/Ketone | Palladium(II) acetate, MW, Solvent-free | Not specified | Excellent | biointerfaceresearch.com |
| Hippuric acid, Aldehyde/Ketone | Dodecatungstophosphoric acid, MW, Solvent-free | Not specified | High | ajrconline.orgjddtonline.info |
| Hydrazone, Hydrazine hydrate, Acetylacetone | Ethanol, MW | Not specified | High | mdpi.com |
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that promotes synthesis through acoustic cavitation. mdpi.comnih.gov This technique has been successfully applied to the synthesis of oxazolone analogues. A notable example involves the use of iron oxide (Fe₂O₃) nanoparticles as a catalyst under ultrasonic irradiation for the Erlenmeyer-Plochl reaction. researchgate.net This method boasts short reaction times, excellent yields, and easy isolation of products. researchgate.net The use of ultrasound aligns with green chemistry principles by enhancing reaction rates and efficiency, often at lower temperatures than conventional heating. mdpi.com
Interactive Table: Green Catalytic and Ultrasonic Synthesis of Oxazolone Analogues
| Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Hippuric acid, Benzaldehyde | [bmIm]OH, Acetic anhydride, Solvent-free | 10 min | 90 | |
| Hippuric acid, Aromatic aldehydes | Fe₂O₃ nanoparticles, Acetic anhydride, Ultrasound | Not specified | Excellent | researchgate.net |
| 1,3-Dicarbonyl compounds, Aldehyde, Urea/Thiourea | Sm(ClO₄)₃, Ultrasound | 15-25 min | 85-94 | semanticscholar.org |
| Hippuric acid, Aromatic aldehydes | Neutral alumina, Boric acid, Acetic anhydride | Not specified | 80-90 | biointerfaceresearch.com |
While these examples pertain to analogues, the principles are directly translatable to the synthesis of 2(3H)-Oxazolone, 3,4,5-triphenyl-. A hypothetical green route could involve the cyclization of a suitable precursor, such as a triphenyl-substituted α-amino acid or its derivative, utilizing a recyclable catalyst under solvent-free microwave or ultrasonic conditions. The development of such a route would represent a significant advancement in the sustainable production of this specific triphenyl-substituted oxazolone.
Chemical Reactivity and Mechanistic Investigations of 2 3h Oxazolone, 3,4,5 Triphenyl
Ring-Opening Reactions of the 2(3H)-Oxazolone Moiety
The chemistry of the 2(3H)-oxazolone ring is often dominated by its propensity to undergo ring-opening rather than preserving its heterocyclic structure. biointerfaceresearch.com This reactivity is a key feature in the synthetic utility of oxazolones.
The stability of the oxazolone (B7731731) ring and its susceptibility to ring-opening can be influenced by substituents. For instance, the rate of the oxazolone ring-opening reaction has been observed to decrease with an increase in the electron-donating properties of a substituent on the phenyl ring at the C-2 position. biointerfaceresearch.com
Various nucleophiles can induce the ring-opening of 5-oxazolones. These reactions are versatile for the synthesis of a range of acyclic products. Common nucleophiles employed for this purpose include amines, amino acids, and hydrazines. biointerfaceresearch.comresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxazolones
| Nucleophile | Product Type | Reference |
| Primary Amines | N-Substituted Amides | biointerfaceresearch.com |
| Amino Acids | Peptides | biointerfaceresearch.com |
| Hydrazine | Hydrazides | biointerfaceresearch.com |
| 2-Aminobenzoic Acid | Benzoic Acid Derivatives | researchgate.net |
The aminolysis of 4-arylidene-2-(2'-furyl)-5(4)-oxazolone with aromatic amines in benzene, for example, yields α-(2-furamido)-N-substituted cinnamides. biointerfaceresearch.com Similarly, hydrazinolysis of 4-benzylidene-2-styryl-5(4)-oxazolone with p-nitrophenylhydrazine produces the corresponding hydrazide. biointerfaceresearch.com
Cycloaddition Reactions and Related Pericyclic Processes
Oxazolones can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions, particularly when there is an exocyclic double bond present. biointerfaceresearch.com The participation of oxazoles in [3+2] cycloaddition reactions has also been reported, leading to the formation of new heterocyclic systems. uzhnu.edu.ua These reactions are valuable for constructing complex molecular architectures from simpler precursors.
The Diels-Alder reaction is a powerful tool in organic synthesis, and its application to oxazolone derivatives allows for the creation of diverse polycyclic structures. libretexts.org The stereospecificity of the Diels-Alder reaction is a key feature, often resulting in the formation of specific stereoisomers. libretexts.org
Nucleophilic and Electrophilic Reactivity Profiles
The 2(3H)-oxazolone, 3,4,5-triphenyl- moiety possesses both nucleophilic and electrophilic centers, contributing to its diverse reactivity. The carbonyl group at the C-2 position is an electrophilic site, susceptible to attack by nucleophiles. Conversely, the nitrogen atom and potentially the oxygen atom within the ring can exhibit nucleophilic character.
The electrophilic nature of the carbonyl carbon is evident in the ring-opening reactions initiated by nucleophiles. biointerfaceresearch.comchempedia.info The nucleophilicity of the ring atoms can be involved in reactions where the oxazolone acts as a nucleophile. The balance between these reactivities can be influenced by reaction conditions and the nature of the reacting partners. nih.govbiorxiv.org
Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties, which is analogous to the potential dual reactivity of the oxazolone system. nih.govbiorxiv.org The electrophilic sulfur in sulfenic acid is susceptible to nucleophilic attack, while the oxygen can act as a nucleophile. nih.govbiorxiv.org This dual nature allows for various chemical ligation strategies. nih.govbiorxiv.org
Transformations Involving the Phenyl Substituents
The three phenyl groups attached to the 2(3H)-oxazolone core at positions 3, 4, and 5 can undergo various electrophilic aromatic substitution reactions. The specific conditions required for these transformations would depend on the reactivity of the phenyl rings, which can be influenced by the electronic effects of the oxazolone core.
While direct studies on the transformations of the phenyl substituents of 2(3H)-Oxazolone, 3,4,5-triphenyl- are not extensively detailed in the provided search results, general principles of aromatic chemistry suggest that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be carried out on these rings. The regioselectivity of such reactions would be directed by the activating or deactivating nature of the oxazolone substituent and the existing phenyl groups.
Proposed Reaction Mechanisms and Elucidation of Intermediates
The mechanisms of the reactions involving 2(3H)-oxazolones are crucial for understanding and predicting their chemical behavior. For instance, the ring-opening of 3-amido-2-phenyl azetidines to form 2-oxazolines is proposed to occur via an SN2 nucleophilic attack. nih.gov
In cycloaddition reactions, the formation of intermediates and the stereochemical outcomes are explained by frontier molecular orbital (FMO) theory. youtube.com The interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice versa) governs the course of the reaction. youtube.com
The elucidation of reaction intermediates is often achieved through a combination of spectroscopic techniques and computational studies. For example, in the synthesis of quinazoline (B50416) derivatives, intermediates are often isolated and characterized by IR, 1H NMR, and 13C NMR spectroscopy. researchgate.net The study of reaction kinetics can also provide valuable insights into the reaction mechanism and the nature of the transition states involved. biorxiv.org
Advanced Spectroscopic and Structural Characterization of 2 3h Oxazolone, 3,4,5 Triphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.dtu.dkresearchgate.netscispace.com
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2(3H)-Oxazolone, 3,4,5-triphenyl-, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the three phenyl rings would exhibit signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. d-nb.infonih.gov The specific chemical shifts and coupling patterns would be influenced by the position of the phenyl group on the oxazolone (B7731731) ring and the electronic effects of the heterocyclic system. The integration of these signals would correspond to the total number of aromatic protons.
The ¹³C NMR spectrum is particularly informative for characterizing the carbon skeleton. The carbonyl carbon (C=O) of the oxazolone ring is expected to resonate at a significantly downfield chemical shift, generally in the range of δ 165-170 ppm. scispace.com The other sp²-hybridized carbons of the oxazolone ring (C=N and C-Ph) and the phenyl rings would appear in the δ 120-150 ppm region. The chemical shifts of the carbons within the phenyl rings can provide insight into the electronic communication between the rings and the oxazolone core.
Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2(3H)-Oxazolone, 3,4,5-triphenyl-
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Phenyl Rings) | 7.0 - 8.5 | - |
| Aromatic Carbons (Phenyl Rings) | - | 120 - 140 |
| C4 & C5 of Oxazolone Ring | - | 130 - 150 |
| C2 (C=O) of Oxazolone Ring | - | 165 - 170 |
Multidimensional NMR Techniques for Conformational Analysis.nih.gov
Due to the presence of three phenyl rings, 2(3H)-Oxazolone, 3,4,5-triphenyl- can adopt various conformations arising from the rotation around the single bonds connecting the phenyl groups to the oxazolone core. Multidimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the preferred spatial arrangement of these rings.
A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). For the title compound, cross-peaks between protons on different phenyl rings would indicate a conformation where these rings are spatially close. The intensity of these NOE signals is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. This information, when combined with computational modeling, can provide a detailed picture of the molecule's three-dimensional solution structure and the relative orientation of the phenyl substituents.
Isotopic Labeling Studies in NMR.sigmaaldrich.comnih.govresearchgate.net
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C or ¹⁴N with ¹⁵N), is a powerful tool in NMR spectroscopy for structure elucidation and assignment of complex spectra. sci-hub.se For 2(3H)-Oxazolone, 3,4,5-triphenyl-, selective ¹³C or ¹⁵N labeling could be employed to unambiguously assign the signals of the heterocyclic core.
For instance, synthesizing the molecule with a ¹⁵N-labeled precursor would allow for the direct observation of the nitrogen atom in the ¹⁵N NMR spectrum and would introduce ¹⁵N-¹³C and ¹⁵N-¹H couplings, which can be detected in various 2D NMR experiments. This would definitively confirm the position of the nitrogen atom and help to assign the adjacent carbon and proton signals. Similarly, selective ¹³C labeling of the carbonyl carbon could be used to study its electronic environment and interactions with the neighboring phenyl groups.
Mass Spectrometry: Fragmentation Pathways and High-Resolution Analysis.nih.govpnas.org
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure.
Under electron ionization (EI), 2(3H)-Oxazolone, 3,4,5-triphenyl- is expected to show a prominent molecular ion peak [M]⁺• corresponding to its molecular weight. The fragmentation of the oxazolone ring and its substituents would lead to a series of characteristic fragment ions. Based on studies of related phenyl-substituted heterocyclic compounds, plausible fragmentation pathways include: sci-hub.stresearchgate.netnih.gov
Cleavage of the oxazolone ring: This could lead to the formation of benzoyl or nitrile ions derived from the phenyl substituents.
Loss of CO or CO₂: A common fragmentation pathway for carbonyl-containing compounds.
Fragmentation of the phenyl rings: Resulting in the loss of C₂H₂ or other small neutral fragments.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. researchgate.net This, in turn, enables the calculation of the elemental composition of each ion, confirming the molecular formula of the parent compound and aiding in the identification of its fragments.
Plausible Mass Spectrometry Fragments for 2(3H)-Oxazolone, 3,4,5-triphenyl-
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M]⁺• | Molecular Ion |
| [M - CO]⁺• | Loss of carbon monoxide |
| [M - C₇H₅O]⁺ | Loss of a benzoyl radical |
| [C₆H₅CN]⁺• | Benzonitrile radical cation |
| [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization.dtu.dknih.govacs.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about the types of chemical bonds present and their environment.
The IR spectrum of 2(3H)-Oxazolone, 3,4,5-triphenyl- would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the oxazolone ring. This band is typically observed in the region of 1750-1800 cm⁻¹. nih.gov The exact frequency can be influenced by the electronic effects of the phenyl substituents. The stretching vibration of the C=N bond is expected to appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. scirp.org
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the phenyl rings would likely give rise to strong signals in the Raman spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. rsc.org
Characteristic Vibrational Frequencies (cm⁻¹) for 2(3H)-Oxazolone, 3,4,5-triphenyl-
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch (Oxazolone) | 1750 - 1800 (Strong) | 1750 - 1800 (Weak) |
| C=N Stretch (Oxazolone) | 1600 - 1650 | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |
X-ray Crystallography: Solid-State Structure and Intermolecular Interactions.st-andrews.ac.uk
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For 2(3H)-Oxazolone, 3,4,5-triphenyl-, a single-crystal X-ray diffraction study would reveal the bond lengths, bond angles, and torsion angles of the molecule.
Based on crystallographic data of similar phenyl-substituted heterocycles, the oxazolone ring is expected to be nearly planar. nih.govul.ieresearchgate.net The three phenyl rings will likely be twisted out of the plane of the oxazolone ring to varying degrees to minimize steric hindrance. The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. Given the presence of multiple aromatic rings, π-π stacking interactions between the phenyl groups of adjacent molecules are highly probable and would play a significant role in stabilizing the crystal lattice. researchgate.neteurjchem.commdpi.com The absence of strong hydrogen bond donors in the molecule suggests that weaker van der Waals forces and C-H···O or C-H···π interactions will be the primary drivers of the supramolecular assembly.
Expected X-ray Crystallographic Parameters for 2(3H)-Oxazolone, 3,4,5-triphenyl-
| Parameter | Expected Value/Observation |
|---|---|
| Oxazolone Ring Geometry | Essentially planar |
| Phenyl Ring Orientation | Twisted relative to the oxazolone plane |
| Dominant Intermolecular Interactions | π-π stacking, van der Waals forces |
| C=O Bond Length | ~1.20 Å |
| C-N Bond Length (in ring) | ~1.38 Å |
| C-O Bond Length (in ring) | ~1.35 Å |
Theoretical and Computational Studies of 2 3h Oxazolone, 3,4,5 Triphenyl
Quantum Chemical Calculations: Electronic Structure and Energetics
Detailed quantum chemical calculations specific to 2(3H)-Oxazolone, 3,4,5-triphenyl- are not available in the reviewed literature.
Density Functional Theory (DFT) Applications
There are no specific DFT studies published for 2(3H)-Oxazolone, 3,4,5-triphenyl-. However, DFT has been used to study other oxazolone (B7731731) derivatives, providing a framework for potential future research on the triphenyl compound. For example, a study on a different oxazol-5-one derivative used DFT to calculate key electronic properties, as shown in the table below.
| Parameter | Calculated Value |
| HOMO Energy | -6.037 eV |
| LUMO Energy | -2.566 eV |
| HOMO-LUMO Energy Gap | 3.471 eV |
| Data from a study on an oxazol-5-one derivative, not 2(3H)-Oxazolone, 3,4,5-triphenyl-. dergipark.org.tr |
Ab Initio Methodologies
Specific ab initio calculations for 2(3H)-Oxazolone, 3,4,5-triphenyl- have not been reported in the available scientific literature.
Reaction Pathway Modeling and Transition State Analysis
There is a lack of published research on the reaction pathway modeling and transition state analysis for the synthesis or reactions of 2(3H)-Oxazolone, 3,4,5-triphenyl-.
In Silico Structure-Reactivity Relationship Predictions
While structure-activity relationship studies exist for various classes of oxazolone derivatives, specific in silico predictions for the structure-reactivity of 2(3H)-Oxazolone, 3,4,5-triphenyl- are not documented in the available literature. The electronic properties calculated for other derivatives, such as the HOMO-LUMO gap, provide a general indication of reactivity that could be applied in future studies of the triphenyl variant. dergipark.org.tr
Applications of 2 3h Oxazolone, 3,4,5 Triphenyl in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates for Complex Molecule Construction
Oxazolones, in general, are valued as versatile synthetic intermediates. nih.govorganic-chemistry.org Their inherent reactivity allows for a variety of chemical transformations, making them attractive starting materials for the synthesis of complex molecules. While specific research detailing the extensive use of 2(3H)-Oxazolone, 3,4,5-triphenyl- in the construction of complex natural products or other intricate molecular frameworks is not widely documented in publicly available literature, the general reactivity of the oxazolone (B7731731) core suggests its potential in this area. The phenyl substituents at the 3, 4, and 5 positions would significantly influence the steric and electronic properties of the molecule, thereby modulating its reactivity in synthetic applications.
Precursors for Other Heterocyclic Systems and Ring Transformations
A significant application of oxazolones lies in their ability to serve as precursors for a diverse range of other heterocyclic compounds. organic-chemistry.orgnih.gov This is often achieved through ring transformation reactions, where the oxazolone ring is opened and subsequently reclosed to form a new heterocyclic system.
For instance, reactions of oxazolones with various nucleophiles can lead to the formation of other important heterocyclic scaffolds. A notable example is the reaction of oxazol-5(4H)-ones with phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones. nih.gov This transformation involves the opening of the oxazolone ring followed by an intramolecular cyclization. While this specific example does not use the 3,4,5-triphenyl substituted oxazolone, it illustrates a common reaction pathway for this class of compounds. Such transformations are valuable in medicinal chemistry and materials science for generating libraries of diverse heterocyclic compounds. nih.govsphinxsai.com
The general reactivity of the oxazolone ring suggests that 2(3H)-Oxazolone, 3,4,5-triphenyl- could potentially be a precursor to a variety of nitrogen, oxygen, and sulfur-containing heterocycles, depending on the reaction conditions and the nature of the reacting partner. researchgate.netmdpi.com
Contributions to Methodology Development in Modern Organic Chemistry
The development of new synthetic methods is a cornerstone of modern organic chemistry. The unique reactivity of certain classes of compounds often provides the foundation for novel synthetic strategies. Oxazolones have been utilized in the development of various synthetic methodologies, including multicomponent reactions and cycloaddition reactions. nih.govlibretexts.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov The reactive nature of the oxazolone ring makes it a suitable candidate for participation in such reactions.
Future Research Directions and Emerging Opportunities for 2 3h Oxazolone, 3,4,5 Triphenyl
Exploration of Novel Catalytic Transformations and Process Intensification
Future research should vigorously pursue the use of 2(3H)-Oxazolone, 3,4,5-triphenyl- as a substrate in novel catalytic transformations. While the oxazolone (B7731731) ring is known to participate in various reactions, the full catalytic potential involving the triphenyl-substituted version remains largely untapped. sphinxsai.com
One promising avenue is the exploration of asymmetric catalysis to generate chiral molecules. The development of catalytic systems that can induce enantioselectivity in reactions involving the prochiral center of the oxazolone would be of immense value, particularly for the synthesis of non-natural amino acids. Research into palladium-catalyzed cross-coupling reactions or silver-mediated arylations, which have been successful for other oxazolone enolates, could be adapted for the 3,4,5-triphenyl derivative to create complex, fully substituted amino acid precursors. nih.gov
Process intensification represents another critical research direction. The synthesis of oxazolones often relies on classic methods like the Erlenmeyer-Plöchl reaction, which may involve harsh conditions or lengthy reaction times. researchgate.netresearchgate.net Investigating modern process intensification techniques such as microwave-assisted synthesis or ultrasound-promoted reactions could lead to significantly improved efficiency. researchgate.netrsc.org For instance, the use of ZnO as a catalyst has been shown to be effective for some 4-arylmethylene-2-phenyl-5(4H)-oxazolones and could be explored for this compound. researchgate.net The goal would be to develop protocols with higher yields, reduced reaction times, and lower energy consumption, making the synthesis more scalable and economically viable.
| Intensification Technique | Potential Advantage for 2(3H)-Oxazolone, 3,4,5-triphenyl- Synthesis | Reference Catalyst/Condition |
| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Explored for 2-phenyl-5(4H)-oxazolones. researchgate.net |
| Ultrasound Promotion | Enhanced mass transfer, potential for desulfonylation in related systems. rsc.org | Tosylmethyl isocyanide routes. rsc.org |
| Novel Catalysis | Increased efficiency, milder reaction conditions. | Zinc Oxide (ZnO), Potassium Phosphate. researchgate.net |
Integration into Supramolecular Assemblies or Advanced Materials Science
The rigid, sterically demanding triphenyl-substituted framework of 2(3H)-Oxazolone, 3,4,5-triphenyl- makes it an excellent candidate for applications in supramolecular chemistry and materials science. The phenyl groups can participate in π-π stacking and CH-π interactions, which are fundamental to the construction of ordered supramolecular structures.
Future work could focus on designing and synthesizing host-guest complexes where the oxazolone acts as a guest within a larger macrocyclic host. Alternatively, its structure could be incorporated into larger molecular architectures to create novel organic semiconductors or liquid crystals. The photophysical properties of oxazolones suggest their potential use in semiconductor devices and non-linear optical materials, an area ripe for exploration with this specific derivative. sphinxsai.com The development of functional supramolecular systems is a rapidly growing field, and integrating this triphenyl-oxazolone could lead to materials with unique electronic or sensing capabilities.
Furthermore, the compound could serve as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The nitrogen and oxygen atoms of the oxazolone ring could act as coordination sites for metal ions, while the phenyl groups provide a scaffold for creating porous, crystalline materials with potential applications in gas storage, separation, or catalysis.
Development of Environmentally Benign Synthetic Routes
A significant opportunity lies in the development of greener synthetic methods for 2(3H)-Oxazolone, 3,4,5-triphenyl-. Traditional syntheses often use acetic anhydride, which is corrosive and generates acetic acid as a byproduct. nih.govresearchgate.net
Future research should focus on alternative, environmentally benign catalysts and solvent systems. The use of biodegradable and recyclable catalysts, such as choline (B1196258) hydroxide (B78521) in aqueous media, has been reported for other azlactones and presents a promising green alternative. researchgate.net Solvent-free reaction conditions, potentially facilitated by grinding or heating, are another avenue to reduce environmental impact. researchgate.net The exploration of hypervalent iodine reagents has also been shown to enable effective, solvent-free oxidative cyclizations in related heterocyclic systems. researchgate.net
| Green Chemistry Approach | Description | Potential Application |
| Biodegradable Catalyst | Use of renewable and non-toxic catalysts. | Adapting choline hydroxide-catalyzed methods for azlactone synthesis. researchgate.net |
| Solvent-Free Conditions | Reactions conducted without a solvent, often using grinding or direct heating. | Eliminating the need for solvents like acetic anhydride. researchgate.net |
| Aqueous Media | Using water as the reaction solvent. | Reduces reliance on volatile organic compounds (VOCs). researchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Improving atom economy and reducing waste from workup and purification. nih.gov |
Advanced Computational Methodologies for Predictive Molecular Design
Advanced computational chemistry offers powerful tools for predicting the properties and reactivity of 2(3H)-Oxazolone, 3,4,5-triphenyl- and for guiding experimental work. Density Functional Theory (DFT) can be employed to gain deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and spectroscopic properties. mdpi.comresearchgate.netnih.gov
Future computational studies could focus on several key areas. First, DFT calculations can be used to model potential reaction pathways for novel catalytic transformations, helping to identify the most promising catalysts and reaction conditions before extensive lab work is undertaken. researchgate.net This can predict sites of nucleophilic or electrophilic attack and rationalize reaction outcomes. researchgate.net
Second, time-dependent DFT (TD-DFT) can predict the UV-visible absorption and fluorescence spectra of the compound and its derivatives, guiding its development for applications in materials science, such as organic light-emitting diodes (OLEDs) or molecular sensors. mdpi.comnih.gov Finally, molecular dynamics simulations could be used to study its behavior in supramolecular assemblies, predicting how it will interact with other molecules to form ordered structures. These predictive models can accelerate the design-synthesize-test cycle, making the discovery of new applications for 2(3H)-Oxazolone, 3,4,5-triphenyl- more efficient and targeted. mdpi.com
Q & A
Q. What are the established synthetic routes for 3,4,5-triphenyl-2(3H)-oxazolone, and what experimental conditions optimize yield?
The compound is synthesized via the Erlenmeyer-Plochl azlactone method , involving condensation of N-benzoylglycine (hippuric acid) with substituted benzaldehydes in acetic anhydride and sodium acetate. For example, reacting 3,4,5-trimethoxybenzaldehyde with hippuric acid under reflux yields the oxazolone precursor, followed by cyclization with aniline derivatives . Key conditions :
- Reagents : Acetic anhydride (solvent and dehydrating agent), sodium acetate (catalyst).
- Temperature : Reflux (~140°C) for 5–6 hours.
- Workup : Ethanol precipitation followed by recrystallization.
Yield optimization : Slow evaporation of ethanol for crystal growth improves purity (73% reported) .
Q. How is the structural integrity of 3,4,5-triphenyl-2(3H)-oxazolone validated experimentally?
A combination of spectroscopic and crystallographic techniques is employed:
- IR : Confirms carbonyl (C=O) stretches at ~1750–1800 cm⁻¹ and C=N vibrations at ~1650 cm⁻¹ .
- NMR : ¹H NMR shows aromatic proton resonances (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 3.6–4.0 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) .
- X-ray crystallography : Resolves planarity deviations (e.g., 11.2° twist in phenyl rings) and hydrogen-bonding networks (C–H···O) stabilizing the crystal lattice .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | 1750 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) | |
| ¹H NMR | δ 7.2–8.1 ppm (aromatic H) | |
| X-ray | C11–C16 ring coplanar; C4–C9 twisted |
Advanced Research Questions
Q. How do substituents on the oxazolone ring influence electronic properties and reactivity?
Substituents alter conjugation and steric effects:
- Electron-donating groups (e.g., methoxy) : Increase electron density on the oxazolone ring, enhancing nucleophilic attack at the exocyclic C=C bond .
- Steric hindrance : Bulky substituents (e.g., triphenyl) reduce coplanarity, as seen in crystallographic deviations (e.g., 11.2° twist in 3,4,5-trimethoxy derivatives) .
- Nonlinear optical (NLO) properties : Methoxy-substituted derivatives exhibit high SHG values (1.821× urea), linked to charge-transfer interactions .
Q. What computational methods are suitable for modeling the electronic structure of 3,4,5-triphenyl-2(3H)-oxazolone?
- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular docking : Used to study interactions with biological targets (e.g., antimicrobial enzymes), leveraging AutoDock Vina to simulate binding affinities .
- TD-DFT : Predicts UV-Vis absorption spectra, correlating with experimental λmax values (~300–400 nm) .
Q. Table 2: Computational Parameters
| Method | Application | Key Outputs |
|---|---|---|
| DFT/B3LYP | Geometry optimization | HOMO-LUMO gap, dipole moment |
| Molecular Docking | Protein-ligand interaction | Binding energy (kcal/mol) |
| TD-DFT | Electronic transitions | λmax, oscillator strength |
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Multi-technique validation : Cross-check NMR/IR data with X-ray results to confirm substituent orientation .
- Temperature-dependent studies : Analyze dynamic effects (e.g., ring puckering) via variable-temperature NMR .
- High-resolution crystallography : Use synchrotron radiation to resolve ambiguities in electron density maps .
Case Study : The 3,4,5-trimethoxy derivative’s SHG value (1.821× urea) initially conflicted with computational predictions. Refined DFT models incorporating solvent effects (PCM) aligned with experimental data .
Q. What role does 3,4,5-triphenyl-2(3H)-oxazolone play in asymmetric catalysis or chiral synthesis?
The oxazolone core serves as a chiral auxiliary in:
Q. How are biological activities (e.g., antimicrobial) of oxazolone derivatives mechanistically evaluated?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
- Molecular dynamics (MD) : Simulate interactions with bacterial cell wall enzymes (e.g., penicillin-binding proteins) .
- SAR studies : Correlate substituent electronegativity with bioactivity (e.g., nitro groups enhance potency) .
Q. Key Challenges and Future Directions
- Stereochemical control : Improving enantioselectivity in cycloadditions .
- Biosensor integration : Leveraging NLO properties for optoelectronic applications .
- Toxicity profiling : Addressing cytotoxicity via zebrafish embryo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
